molecular formula C7H5ClO3 B135390 4-Chlorosalicylic acid CAS No. 5106-98-9

4-Chlorosalicylic acid

Cat. No.: B135390
CAS No.: 5106-98-9
M. Wt: 172.56 g/mol
InChI Key: LWXFCZXRFBUOOR-UHFFFAOYSA-N
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Description

4-Chlorosalicylic acid, also known as 4-chloro-2-hydroxybenzoic acid, is an organic compound with the molecular formula C7H5ClO3. It is a derivative of salicylic acid, where a chlorine atom is substituted at the para position relative to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

4-Chlorosalicylic acid primarily targets enzymes such as monophenolase and diphenolase . These enzymes play a crucial role in various biochemical reactions, including the oxidation of phenolic compounds.

Mode of Action

The compound interacts with its targets by inhibiting their activity. Specifically, it inhibits monophenolase and diphenolase activity with IC50s of 1.89 mM and 1.10 mM respectively . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical reactions they catalyze.

Biochemical Pathways

It’s known that the compound can inhibit the activity of enzymes involved in the oxidation of phenolic compounds . This could potentially affect various metabolic pathways where these enzymes play a role.

Pharmacokinetics

As a pharmaceutical intermediate , its bioavailability and pharmacokinetic properties would be crucial in determining its efficacy and safety profile.

Result of Action

The primary result of this compound’s action is its potent antimicrobial activity. It has been shown to be effective against E. coli, with a minimum inhibitory concentration (MIC) of 250 μg/mL and a minimum bactericidal concentration (MBC) of 500 μg/mL . This suggests that the compound can inhibit the growth of and kill this bacterium at these concentrations.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, a study found that a stable microbial community was able to degrade this compound when it was used as the sole source of carbon and energy . This suggests that the presence of certain microorganisms and the availability of other nutrients can affect the compound’s degradation and, consequently, its action.

Biochemical Analysis

Biochemical Properties

4-Chlorosalicylic acid plays a significant role in biochemical reactions. It has been observed to be utilized by a stable microbial community as a sole source of carbon and energy . This community includes bacterial species such as Klebsiella pneumonia, Pseudomonas fluorescens, P. mendocina, and P. cichorii .

Cellular Effects

The effects of this compound on cells are primarily related to its antibacterial properties. It has been found to exhibit potent antibacterial activity against Escherichia coli .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, likely through interactions with biomolecules and potential inhibition or activation of enzymes .

Temporal Effects in Laboratory Settings

In a laboratory setting, a stable microbial community was observed to utilize this compound as a sole source of carbon and energy over time . This suggests that this compound may have stability and long-term effects on cellular function in in vitro studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways. A stable microbial community was found to degrade this compound, suggesting that it interacts with certain enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorosalicylic acid can be synthesized through several methods. One common method involves the Kolbe-Schmitt reaction, where m-chlorophenol reacts with carbon dioxide in the presence of an alkali to form this compound . Another method involves the chlorination of salicylic acid under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Condensation Reactions: Formaldehyde is used under acidic or basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Chlorosalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXFCZXRFBUOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199064
Record name 4-Chlorosalicylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5106-98-9
Record name 4-Chlorosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5106-98-9
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Record name 4-Chlorosalicylic acid
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Record name 4-Chlorosalicylic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15816
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Record name 4-Chlorosalicylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorosalicylic acid
Source European Chemicals Agency (ECHA)
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Record name 4-CHLOROSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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